molecular formula C14H23NO3S2 B2859966 N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 2309188-91-6

N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2859966
CAS No.: 2309188-91-6
M. Wt: 317.46
InChI Key: GXJLXVOAELBYFP-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with a hydroxy and methylsulfanyl functional group on a butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-hydroxy-4-methylsulfanylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,4,6-trimethylbenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-4-methylsulfanylbutyl)-4-phenylbutanamide
  • N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethoxy)benzamide

Uniqueness

N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,4,6-trimethylbenzene-1-sulfonamide is unique due to the presence of the trimethylbenzene ring, which imparts distinct chemical properties compared to other similar compounds. The combination of hydroxy, methylsulfanyl, and sulfonamide groups provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S2/c1-10-7-11(2)14(12(3)8-10)20(17,18)15-9-13(16)5-6-19-4/h7-8,13,15-16H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJLXVOAELBYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(CCSC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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